Memantine Glycine
Description
Significance of N-methyl-D-aspartate Receptor Modulation in Neurological Disorders
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a vital role in the central nervous system. wikipedia.org It is fundamental to processes of synaptic plasticity, which are the cellular underpinnings of learning and memory. wikipedia.orgnih.gov The activation of the NMDA receptor requires the binding of two co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), and is also dependent on the depolarization of the neuronal membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺). wikipedia.orgaginganddisease.org This dual requirement allows the NMDA receptor to act as a "coincidence detector," integrating signals for synaptic strengthening. wikipedia.org
However, the overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx into neurons. wikipedia.orgwebmd.com This phenomenon, known as excitotoxicity, can trigger a cascade of detrimental intracellular events, ultimately leading to neuronal damage and cell death. webmd.compatsnap.com Excitotoxicity is implicated as a common pathological pathway in a range of acute and chronic neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, stroke, and traumatic brain injury. wikipedia.orgnih.govwikipedia.org Consequently, the modulation of NMDA receptor activity to prevent excitotoxicity while preserving normal physiological function is a significant therapeutic strategy in neuropharmacology. wikipedia.orgpatsnap.com
Rationale for Developing Selective N-methyl-D-aspartate Receptor Antagonists: The Case of Memantine (B1676192)
The main challenge in developing NMDA receptor antagonists for therapeutic use is that the physiological activity of the receptor is essential for normal neuronal function. wikipedia.org Complete or potent blockade of all NMDA receptor activity can lead to severe side effects, including hallucinations, agitation, and cognitive deficits. wikipedia.org This has driven the search for antagonists that can selectively block excessive, pathological receptor activation without interfering with normal synaptic transmission. wikipedia.org
Memantine represents a successful outcome of this search. nih.gov It is classified as a low-to-moderate affinity, uncompetitive NMDA receptor antagonist. nih.govdroracle.ainih.gov Its mechanism is unique and key to its clinical tolerability. nih.gov As an uncompetitive antagonist, memantine only enters and blocks the NMDA receptor's ion channel when it is open, which occurs during periods of glutamate release. wikipedia.orgnih.gov Furthermore, its low affinity and rapid off-rate kinetics mean that it can quickly leave the channel once the pathological stimulus (i.e., excessive glutamate) subsides, allowing for the resumption of normal, transient synaptic activity. nih.gov This contrasts with high-affinity antagonists that can accumulate in the channel and disrupt normal function. nih.gov Memantine's properties allow it to preferentially block the sustained, low-level activation of NMDA receptors associated with excitotoxicity while sparing the brief, physiological activation required for learning and memory. nih.govaksci.com
Conceptual Framework of Glycine in Glutamatergic Neurotransmission and its Relevance to Memantine's Mechanism of Action
Glycine's role in the central nervous system is multifaceted; it acts as a primary inhibitory neurotransmitter in some regions and, crucially, as an essential co-agonist for the activation of NMDA receptors throughout the brain. nih.govmdpi.com For an NMDA receptor to be activated, it must bind both glutamate and a co-agonist, which can be either glycine or D-serine. patsnap.compatsnap.com Glycine binds to a specific site on the GluN1 subunit of the receptor complex, while glutamate binds to the GluN2 subunit. wikipedia.orgnih.gov
The presence of ambient, low concentrations of glycine in the synapse is generally considered sufficient to "prime" the NMDA receptors, allowing them to be activated upon the release of glutamate from presynaptic terminals. nih.govrupress.org Therefore, the glycine binding site represents a distinct therapeutic target for modulating NMDA receptor function. nih.gov While memantine itself does not bind to the glycine site, its mechanism of action is intrinsically linked to the glycine-dependent activation of the receptor. aksci.com Memantine acts downstream of the initial agonist and co-agonist binding, blocking the ion channel that they open. droracle.ai The constant priming by glycine means that in pathological states with excess glutamate, the channel is frequently open, providing more opportunities for memantine to enter and exert its neuroprotective block. nih.gov
Overview of Academic Research Approaches for Memantine Analogues and Derivatives
The clinical success and favorable tolerability profile of memantine have spurred academic and pharmaceutical research into developing new analogues and derivatives. nih.gov The goal of this research is often to create novel compounds with enhanced neuroprotective properties, improved bioavailability, or different pharmacological profiles. itmedicalteam.plmdpi.com
One prominent approach involves the synthesis of hybrid molecules by chemically linking memantine to other functional moieties, such as amino acids. itmedicalteam.plsciforum.net A series of memantine derivatives incorporating various amino acid residues, including glycine, alanine, valine, and phenylalanine, have been synthesized and studied. uctm.eduresearchgate.net For instance, the compound often referred to as Gly-MEM is a derivative where glycine is attached to the memantine structure. uctm.edu
Preclinical in vitro studies have been conducted to evaluate the neuroprotective effects of these new derivatives. itmedicalteam.plmdpi.com Research has explored how these analogues protect neuronal cells against various insults, such as glutamate-induced toxicity or copper-induced cytotoxicity, which are relevant to the pathology of Alzheimer's disease. mdpi.comnih.gov Studies on memantine analogues with glycine derivatives have shown that these new structures can improve cell viability in models of neurotoxicity, suggesting they may be promising lead compounds for further development. mdpi.comnih.gov This line of research aims to build upon the foundation of memantine's mechanism to create next-generation therapeutics for neurological disorders. itmedicalteam.pl
Research Data on Memantine and its Glycine Derivative
The following table summarizes key information from research on memantine and a synthesized glycine-containing derivative.
| Feature | Memantine | Memantine-Glycine Derivative (Gly-MEM) |
| Core Structure | 1-Amino-3,5-dimethyladamantane nih.gov | Memantine coupled with a glycine residue mdpi.comuctm.edu |
| Primary Mechanism | Uncompetitive, low-affinity NMDA receptor antagonist nih.govcapes.gov.br | Investigated for neuroprotective effects, building on memantine's core mechanism mdpi.comnih.gov |
| Receptor Target | Binds preferentially to the NMDA receptor-operated cation channel droracle.aiaksci.com | Presumed to act on the glutamatergic system; evaluated in neurotoxicity models mdpi.com |
| Key Property | Blocks excessive Ca²⁺ influx during pathological overactivation while preserving normal synaptic function nih.govaksci.com | Showed improved cell viability against copper-induced and glutamate-induced neurotoxicity in in vitro cell models mdpi.comnih.gov |
| Research Goal | Symptomatic treatment and neuroprotection in neurodegenerative diseases frontiersin.orgnih.gov | To develop novel compounds with potentially enhanced neuroprotective action for the treatment of Alzheimer's disease mdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)15-6-11(16)17/h10,15H,3-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENQYZMKCWDVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738561 | |
| Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340545-88-1 | |
| Record name | N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Chemical Biology of Memantine Analogues
Advanced Synthetic Methodologies for Memantine (B1676192) Derivatives
The creation of memantine and its derivatives has evolved from multi-step, low-yield processes to more efficient methods. nih.gov Early syntheses involved several stages, including the bromination of 1,3-dimethyl-adamantane, followed by a Ritter-type reaction and subsequent hydrolysis. nih.gov More recent advancements have focused on streamlining this process.
Design and Development of Glycine-Containing Memantine Analogues
A key area of research involves attaching glycine (B1666218) and its derivatives to the memantine structure. nih.govnih.govnih.gov This approach aims to create hybrid molecules that combine the neuroprotective properties of memantine with the biological roles of amino acids. mdpi.comnih.gov
Researchers have successfully synthesized memantine analogues by linking them to single glycine units (monoglycine) or chains of glycine (poly-glycine), such as glycyl-glycine and glycyl-glycyl-glycine. nih.govnih.govresearchgate.net These new compounds have shown promise in protecting brain cells. nih.govnih.govresearchgate.net
One study investigated the neuroprotective effects of these glycine-containing derivatives. nih.gov The glycyl-glycine-memantine conjugate, in particular, demonstrated a significant ability to protect cells from glutamate-induced toxicity. nih.gov Another study focused on the hydrolytic stability of these compounds, which is crucial for their potential use as drugs. mdpi.com The stability of these conjugates was tested at pH levels that mimic conditions in the human stomach and blood. mdpi.com The results showed that these compounds are relatively stable, with half-lives of over 10 hours, which is sufficient for them to be absorbed into the bloodstream. mdpi.com
Table 1: Neuroprotective Effects of Glycine-Containing Memantine Analogues
| Compound | Neuroprotective Effect | Cell Line |
| Glycyl-glycine-memantine | Increased cell viability against glutamate-induced neurotoxicity. nih.gov | SH-SY5Y |
| Glycyl-glycyl-glycine-memantine | Increased cell viability against glutamate-induced neurotoxicity. nih.gov | SH-SY5Y |
In addition to simple glycine conjugates, scientists have created memantine derivatives modified with sarcosine (B1681465) (methyl-glycine) and dimethylglycine. nih.govresearchgate.net These modifications are intended to fine-tune the properties of the original memantine molecule.
The synthesis of these compounds typically involves using a coupling agent to form a bond between memantine and the modified glycine. nih.govresearchgate.net Like the other glycine derivatives, these sarcosine and dimethylglycine analogues have been tested for their ability to protect brain cells. nih.govnih.govresearchgate.net The results have shown that these new molecules can improve cell survival when exposed to toxins, suggesting they may have potential as treatments for neurodegenerative diseases. nih.govnih.govresearchgate.net
Another innovative approach is to create hybrid molecules that combine memantine with nootropics, also known as "smart drugs." nih.govnih.gov The goal of this strategy is to develop a single compound that can both protect brain cells from damage and enhance cognitive functions like memory and learning. nih.gov
Researchers have successfully synthesized hybrid molecules that link memantine to nootropics such as modafinil (B37608), piracetam, and picamilon. nih.govresearchgate.net These hybrid compounds have been shown to have neuroprotective effects and have demonstrated good potential in preclinical studies. nih.govnih.govresearchgate.net For example, the modafinil-memantine hybrid showed a particularly strong protective effect in a cell-based model of Alzheimer's disease. nih.gov
Table 2: EC50 Values of Memantine Analogues in APPswe Cells
| Compound | EC50 (μM) |
| Modafinil-memantine | 1.120 ± 0.398 nih.gov |
| Piracetam-memantine | 3.217 ± 0.139 nih.gov |
| Picamilon-memantine | 4.905 ± 1.267 nih.gov |
| Sarcosine-memantine | 6.439 ± 0.567 nih.gov |
| Dimethylglycine-memantine | 4.534 ± 1.757 nih.gov |
Sarcosine and Dimethylglycine Modified Memantine Structures
Structure-Activity Relationship (SAR) Studies of Novel Memantine Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule affects its biological activity. sciencworldpublishing.org For memantine derivatives, these studies help to identify which parts of the molecule are crucial for its neuroprotective effects and how modifications to the structure can enhance these effects. sciencworldpublishing.org
Research has shown that the primary amine group of memantine is critical for its ability to block NMDA receptors. nih.govworktribe.com Converting this amine group into an amide, for instance, leads to a loss of activity. nih.gov However, other modifications have been found to be beneficial. For example, creating hybrid molecules by linking memantine to other pharmacologically active compounds, such as galantamine or ferulic acid, has produced derivatives with promising dual activities. nih.govworktribe.comacs.org
In one study, a hybrid of memantine and galantamine showed both nanomolar inhibition of acetylcholinesterase (an enzyme involved in Alzheimer's disease) and micromolar affinity for the NMDA receptor. acs.org Another study found that linking memantine to ferulic acid resulted in compounds with both NMDA receptor blocking properties and antioxidant effects. worktribe.com These SAR studies provide valuable insights that guide the design of new and more effective memantine-based drugs. sciencworldpublishing.org
Optimization Strategies for Physicochemical and Biological Properties in Derivatives
Optimizing the physicochemical and biological properties of memantine derivatives is a key goal in their development. dntb.gov.ua This involves making chemical modifications to the memantine structure to improve characteristics like solubility, stability, and biological activity. dntb.gov.uaacs.org
One strategy to improve these properties is to create prodrugs, which are inactive compounds that are converted into the active drug within the body. mdpi.com For example, creating Schiff bases of memantine has been shown to increase its lipophilicity, which could enhance its ability to cross biological membranes. acs.org
Preclinical Neurobiological Effects and Efficacy in Disease Models
Neuroprotective Mechanisms in In Vitro Excitotoxicity Models
In vitro studies provide a foundational understanding of a compound's direct effects on neuronal cells under controlled conditions of stress. For Memantine (B1676192) and its glycine (B1666218) conjugates, these models have been crucial in elucidating the specific mechanisms by which they confer neuroprotection against excitotoxic insults.
Excessive stimulation of glutamate (B1630785) receptors, particularly the NMDA subtype, is a primary driver of neuronal cell death, a phenomenon known as excitotoxicity. termedia.pl This process is implicated in the pathogenesis of stroke, trauma, and chronic neurodegenerative conditions like Alzheimer's disease. researchgate.netd-nb.info High concentrations of the excitatory neurotransmitter glutamate lead to sustained activation of NMDA receptors, causing neuronal hyperactivation and subsequent damage. termedia.pl
Memantine and its derivatives exert their neuroprotective effects by acting as uncompetitive antagonists of the NMDA receptor. researchgate.netnih.gov This means they block the receptor's ion channel only when it is opened by the binding of glutamate, making their action dependent on the level of receptor activity. tandfonline.commdpi.com This mechanism is thought to allow for the blockade of pathological, tonic NMDA receptor activation without interfering with the normal, transient synaptic activity required for learning and memory. nih.gov
Studies on novel structural derivatives of Memantine have demonstrated their efficacy in protecting against glutamate-induced neurotoxicity. In cultures of SH-SY5Y neuroblastoma cells, derivatives such as glycyl-glycine-memantine were shown to significantly improve cell viability when exposed to toxic levels of glutamate. nih.govresearchgate.net For instance, at a concentration of 0.032 μM, glycyl-glycine-memantine demonstrated a neuroprotective effect comparable to that of the parent compound, Memantine. nih.gov Similarly, conjugates with N-methylglycine (sarcosine) and N,N-dimethylglycine also showed high protective activity with low intrinsic cytotoxicity. researchgate.net In vitro experiments using dissociated cortical neurons have further confirmed that co-administration of Memantine with glutamate can completely prevent the loss of neuronal activity synchronization caused by excitotoxicity. nih.gov
| Compound | Cell Model | Key Finding | Source |
|---|---|---|---|
| Glycyl-glycine-memantine | SH-SY5Y cells | Significantly improved cell viability against glutamate-induced neurotoxicity at 0.032 μM. | nih.govresearchgate.net |
| Sarcosine-memantine (N-methylglycine) | SH-SY5Y cells | Exhibited high neuroprotective activity with low cytotoxicity. | researchgate.net |
| Dimethylglycine-memantine | SH-SY5Y cells | Demonstrated good protective effects and low cytotoxicity. | nih.govresearchgate.net |
| Memantine | Dissociated cortical neurons | Prevented loss of neuronal activity synchronization caused by glutamate. | nih.gov |
A critical consequence of glutamate-induced excitotoxicity is a massive influx of calcium ions (Ca2+) into neurons through the NMDA receptor channel. nih.govnih.govasm.org This pathological increase in intracellular calcium, or calcium overload, triggers a cascade of detrimental downstream events, including the activation of proteases, mitochondrial dysfunction, and the production of reactive oxygen species, which ultimately lead to programmed cell death (apoptosis) or necrosis. nih.govplos.orgresearchgate.net
Memantine's blockade of the NMDA receptor channel directly mitigates this excessive calcium influx. plos.orgresearchgate.net By preventing sustained Ca2+ entry, it interrupts the signaling cascade that leads to neurodegeneration. nih.gov This mechanism has been demonstrated in various in vitro models. For example, Memantine protects cultured neurons from cell death induced by NMDA receptor overactivation. nih.govnih.gov Studies have shown that Memantine can prevent pathological apoptosis and neuronal loss in hippocampal cultures when co-administered with toxic agents. nih.gov
Research on the Regulator of Calcineurin 1 (RCAN1), a protein implicated in Alzheimer's disease, highlights the importance of calcium homeostasis. Calcium overloading upregulates RCAN1.4, which in turn exacerbates neuronal apoptosis mediated by the caspase-3 pathway. plos.org The ability of NMDA receptor antagonists like Memantine to prevent this initial calcium influx underscores their therapeutic potential in preventing apoptosis. plos.org In models of neurotoxicity induced by the HIV coat protein gp120, both Memantine and the antagonist MK-801 were found to attenuate cell death, further implicating the NMDA receptor-mediated excitotoxic pathway. termedia.pl
Attenuation of Glutamate-Induced Cytotoxicity
In Vivo Neuroprotective Efficacy in Animal Models of Neurological Disorders
Building upon in vitro findings, animal models of neurological disorders are essential for evaluating the therapeutic potential of neuroprotective compounds in a complex biological system. Memantine and its derivatives have been tested in various in vivo models, demonstrating efficacy in conditions such as ischemic stroke, Alzheimer's disease, and traumatic brain injury.
In animal models of ischemic stroke, Memantine has been shown to reduce brain damage and improve functional outcomes. nih.govresearchgate.net The primary mechanism is the inhibition of the excitotoxic cascade that is triggered by glutamate release following cerebral ischemia. frontiersin.org This protection leads to a decrease in the size of the infarct (the area of dead tissue), a reduction in brain edema, and the inhibition of neuronal apoptosis in the penumbral zone (the area surrounding the ischemic core). nih.govfrontiersin.org
Studies in mouse models of stroke have shown that administering Memantine after the ischemic event can reduce cortical infarction size. nih.gov For instance, one study reported a 10% reduction in cortical infarct size when Memantine was administered 5 minutes after the stroke. nih.gov The combination of Memantine with reperfusion therapy, such as with recombinant tissue plasminogen activator (rtPA), has been shown to decrease infarct volume and improve neurological function. nih.govahajournals.org In vitro, Memantine dose-dependently prevented NMDA-mediated neuronal death, with nearly complete protection observed at 10 μmol/L. ahajournals.org In vivo, co-administration of Memantine blunted the harmful effects of delayed rtPA thrombolysis on lesion volumes and neurological deficits. ahajournals.org
Beyond acute neuroprotection, Memantine also appears to support long-term functional recovery. nih.gov In the subacute and chronic stages following a stroke, Memantine treatment has been associated with an increase in the concentration of neuronal growth factors, enhanced synaptic remodeling, and increased peri-infarct vasculogenesis. nih.govresearchgate.net This suggests that Memantine not only saves neurons from immediate death but also promotes the brain's natural repair and plasticity mechanisms. cardiologyresearchjournal.com
| Animal Model | Intervention | Key Finding | Source |
|---|---|---|---|
| Mouse model of stroke | Memantine (20 mg/kg) 5 min post-stroke | Reduced cortical infarction size by 10%. | nih.gov |
| Mouse thrombotic stroke model | Memantine + delayed rtPA | Blunted the noxious effects of delayed thrombolysis on lesion volumes and neurological deficits. | ahajournals.org |
| Rat model of ischemia reperfusion | Memantine administration | Reduced BBB permeability, cerebral edema, and infarct volume. | researchgate.net |
| Photothrombotic stroke model | Chronic Memantine treatment | Improved motor control, increased vascular density, and increased brain-derived neurotrophic factor. | researchgate.net |
In the context of Alzheimer's disease (AD), excitotoxicity is considered a key factor contributing to the neuronal loss that underlies dementia. nih.gov Soluble oligomers of amyloid-β (Aβ), a hallmark of AD, are known to interact with NMDA receptors, promoting synaptic dysfunction and neurodegeneration. nih.govfrontiersin.org
Preclinical studies using transgenic mouse models of AD have shown that Memantine can not only improve cognitive function but also modulate the underlying pathology. oatext.comnih.gov In triple-transgenic (3xTg-AD) mice, long-term treatment with Memantine led to significant reductions in insoluble Aβ, as well as specific toxic oligomeric forms of Aβ. nih.gov The treatment was also associated with a decrease in the levels of total tau and hyperphosphorylated tau, the main component of neurofibrillary tangles. nih.gov For example, significant reductions were seen in tau phosphorylated at residues 212/214 (AT100) and 231 (AT180). nih.gov
Other studies have confirmed that Memantine treatment can reduce the generation of Aβ42 and the Aβ42/Aβ40 ratio in cultured neurons and lower the Aβ burden in AD mouse models. oatext.com It is proposed that by blocking NMDA receptors, Memantine can mitigate Aβ-induced degeneration of cholinergic neurons and may even inhibit Aβ production itself. nih.goviu.edu Furthermore, new structural derivatives of Memantine, including those conjugated with glycine, have shown promise in in vitro models using APPswe cells (a cell line expressing a mutated form of amyloid precursor protein), where they improved cell viability against copper-induced neurotoxicity. nih.gov
Excitotoxicity and subsequent neuroinflammation are critical components of the secondary injury cascade following a traumatic brain injury (TBI). mdpi.comfrontiersin.org The overactivation of NMDA receptors by glutamate released after the initial trauma leads to neuronal death, microglial activation, and astrogliosis. frontiersin.orgnih.gov
In animal models of TBI, Memantine has demonstrated significant neuroprotective effects. tandfonline.comnih.govnih.gov Treatment with Memantine after a controlled cortical impact in rats led to a reduction in neuronal death in the hippocampus. nih.gov In a mouse model of repetitive mild TBI (rmTBI), immediate treatment with Memantine was found to reduce tau phosphorylation at acute time points and decrease glial activation (neuroinflammation) one month after injury. psychiatrist.com Specifically, Memantine treatment appeared to rescue changes in microglia. nih.gov
Furthermore, in a rat model of experimental TBI, a combination of Memantine and 17β-estradiol was shown to be neuroprotective by increasing neuronal survival and decreasing neuronal degeneration in the hippocampus and cortex. psychiatrist.com In another study, a combination of Memantine with melatonin (B1676174) reduced brain injury after TBI in mice, an effect associated with decreased DNA fragmentation and reduced activity of inflammatory signaling pathways. psychiatrist.com These findings suggest that by blocking excitotoxicity, Memantine can interrupt a key pathological process in TBI, leading to reduced neuronal damage and neuroinflammation. mdpi.comfrontiersin.org
Neuropathic Pain Models: Mechanistic Insights into Antinociception
Memantine has demonstrated efficacy in alleviating the development of neuropathic pain in rat models. researchgate.net The analgesic effect is attributed to its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, which reduces central sensitization mediated by excitatory neurotransmitters like glutamate. researchgate.net Studies in animal models of diabetic neuropathic pain have also shown significant antinociceptive effects. researchgate.net Pre-emptive administration of memantine has been found to prevent the development of post-surgical nociception and the associated impairment of spatial memory. researchgate.net This preventative effect is linked to the modulation of NMDA receptor phosphorylation at spinal and supraspinal levels. researchgate.net
The NMDA receptor, particularly within the dorsal horn of the spinal cord, is crucial in both inflammation and central sensitization following nerve injury. mdpi.com Its activation leads to abnormal pain symptoms such as allodynia and hyperalgesia. mdpi.com Memantine, by blocking the NMDA receptor channel, mitigates this hyperexcitability. researchgate.netresearchgate.net While the primary mechanism is the blockade of the NMDA receptor/channel complex, some research suggests that memantine's action could also be indirect, potentially by interfering with the signaling cascade of glutamate. mdpi.comresearchgate.net
Other Neurodegenerative Disease Models (e.g., Spinocerebellar Ataxia, Parkinson's Disease)
In preclinical models of neurodegenerative diseases, memantine shows promise beyond its established use in Alzheimer's disease. nih.govaboutscience.eunih.gov In models of Spinocerebellar Ataxia (SCA) , particularly SCA1, memantine has been investigated for its neuroprotective potential. nih.govannaly-nevrologii.comnih.gov It has been shown to reduce morphological signs of neurodegeneration in the cerebellum of SCA1 model mice, preserving Bergmann glia and Purkinje cell morphology and numbers. nih.govnih.gov This neuroprotective effect is linked to its ability to block NMDA receptors, reduce excitotoxicity, and prevent the loss of the glial glutamate transporter EAAT1. nih.govnih.gov However, while it can suppress excitotoxicity, chronic memantine treatment has been shown to compromise motor learning and cerebellar plasticity, failing to fully rescue the ataxic phenotype in some SCA1 models. nih.gov One study found that long-term memantine administration improved short-term synaptic plasticity in SCA1 mice by affecting the function of excitatory amino acid transporters. annaly-nevrologii.com
In animal models of Parkinson's Disease (PD) , NMDA receptor antagonists like memantine have demonstrated the ability to potentiate the effects of L-dopa, a standard treatment for PD. nih.gov Memantine has also shown neuroprotective effects on dopaminergic neurons in rat neuron-glia cultures by increasing the release of Glial cell line-Derived Neurotrophic Factor (GDNF) from astroglia and inhibiting microglial over-activation. nih.govnih.gov While some studies using glycine site antagonists did not show convincing activity in Parkinson's disease models, memantine's broader mechanism of action appears to offer therapeutic potential. researchgate.netresearchgate.net
Modulation of Synaptic Plasticity and Cognitive Function in Preclinical Paradigms
Memantine's influence on synaptic plasticity and cognition is complex, with effects varying based on the pathological context. nih.govresearchgate.net While high concentrations of memantine can impair synaptic plasticity, clinically relevant concentrations are thought to restore the physiological functioning of NMDA receptors, thereby improving cognitive function. drugbank.comnih.gov The compound is believed to enhance synaptic plasticity by reducing synaptic "noise" caused by tonic pathological activation of NMDA receptors, allowing for the detection of relevant physiological signals. nih.govresearchgate.net
In preclinical studies, memantine has been shown to improve both hippocampus- and amygdala-dependent memory impairments in transgenic mouse models of Alzheimer's disease. nih.gov This cognitive improvement is associated with a reduction in amyloid-β and hyperphosphorylated tau levels. nih.gov Chronic administration of memantine has been found to improve spatial cognitive function in normal mice as well. researchgate.net The mechanism is thought to involve the partial inhibition of NMDA receptors, which restores long-term potentiation (LTP), a cellular basis for learning and memory. nih.gov Specifically, memantine has been found to preferentially block extrasynaptic NMDA receptors, which are often overactivated in pathological states, while sparing synaptic NMDA receptors that are crucial for normal brain function. nih.govnih.gov
Glia-Mediated Neurotrophic and Anti-inflammatory Effects
Memantine's neuroprotective effects extend beyond direct neuronal action and involve significant modulation of glial cells, including astrocytes and microglia. nih.govnih.govmdpi.com
A notable neuroprotective mechanism of memantine is its ability to stimulate the release of neurotrophic factors from astroglia. nih.govnih.gov In primary midbrain neuron-glia cultures, the neurotrophic effect of memantine was found to be dependent on the presence of glia, specifically astrocytes. nih.govnih.gov Memantine treatment leads to an increased production and release of Glial cell line-Derived Neurotrophic Factor (GDNF). nih.govnih.gov Mechanistic studies suggest that this upregulation of GDNF is associated with histone hyperacetylation, resulting from the inhibition of cellular histone deacetylase (HDAC) activity. nih.govnih.gov The enhanced release of GDNF from astrocytes contributes to the survival and enhanced activity of dopaminergic neurons. nih.gov Some studies also link the neuroprotective effects of memantine to an enhanced expression of Brain-Derived Neurotrophic Factor (BDNF). mdpi.commdpi.com
Memantine exhibits significant anti-inflammatory properties by inhibiting the over-activation of microglia. nih.govnih.govmdpi.com In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia can become overactivated and release a variety of pro-inflammatory factors that are neurotoxic. nih.govfrontiersin.orgmdpi.com Memantine has been shown to suppress this microglial over-activation. nih.govnih.gov
This anti-inflammatory action is demonstrated by the reduction in the production of several key pro-inflammatory mediators, including:
Extracellular superoxide (B77818) anion nih.govnih.gov
Intracellular reactive oxygen species (ROS) nih.govnih.gov
Nitric oxide (NO) nih.govnih.govmdpi.com
Prostaglandin E2 (PGE2) nih.govnih.gov
Tumor necrosis factor-alpha (TNF-α) nih.govnih.govmdpi.com
The inhibition of microglial activation and subsequent reduction in pro-inflammatory cytokine release contribute significantly to memantine's neuroprotective effects against inflammation-mediated neuronal damage. nih.govnih.gov This action appears to be independent of NMDA receptor blockade on neurons, highlighting a distinct glia-mediated mechanism. nih.gov
Stimulation of Neurotrophic Factor Release from Astroglia (e.g., BDNF, GDNF)
Contributions to Blood-Brain Barrier Integrity in Pathological Conditions
Memantine has been shown to play a protective role in maintaining the integrity of the blood-brain barrier (BBB) in various pathological conditions, such as intracerebral hemorrhage and ischemic stroke. nih.govfrontiersin.orgfrontiersin.org In a rat model of intracerebral hemorrhage, memantine was found to salvage BBB disruption. nih.gov The mechanism involves the suppression of neuronal nitric oxide synthase (nNOS) activation and the subsequent reduction of peroxynitrite formation. nih.gov This, in turn, leads to decreased levels of matrix metalloproteinase-9 (MMP-9) and NLRP3 inflammasome activation, both of which are implicated in BBB breakdown. nih.gov
Following an ischemic stroke, tissue necrosis triggers inflammation and disrupts the BBB through endothelial damage. frontiersin.orgfrontiersin.org Memantine can reduce the activation of reactive cells, thereby decreasing the formation of peroxynitrite and the release of MMPs, which helps to preserve BBB impermeability and attenuate brain edema. frontiersin.org Studies in mouse models of hyperhomocysteinemia, a condition that can exacerbate stroke pathology, have also demonstrated that memantine can protect against BBB disruption. nih.gov
Interactive Data Tables
Table 1: Effects of Memantine on Pro-inflammatory Factors
| Pro-inflammatory Factor | Effect of Memantine Treatment | Reference |
|---|---|---|
| Extracellular Superoxide Anion | Reduction | nih.gov, nih.gov |
| Intracellular Reactive Oxygen Species (ROS) | Reduction | nih.gov, nih.gov |
| Nitric Oxide (NO) | Reduction | nih.gov, nih.gov, mdpi.com |
| Prostaglandin E2 (PGE2) | Reduction | nih.gov, nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | nih.gov, nih.gov, mdpi.com |
Table 2: Memantine's Effects in Preclinical Neurodegenerative Disease Models
| Disease Model | Key Findings | Reference |
|---|---|---|
| Spinocerebellar Ataxia (SCA1) | Reduced neurodegeneration, preserved glial and Purkinje cell morphology. nih.gov, nih.gov Improved short-term synaptic plasticity. annaly-nevrologii.com | nih.gov, annaly-nevrologii.com, nih.gov |
| Parkinson's Disease (PD) | Potentiated effects of L-dopa. nih.gov Neuroprotection of dopaminergic neurons via increased GDNF release and anti-inflammatory effects. nih.gov, nih.gov | nih.gov, nih.gov, nih.gov |
Pharmacokinetic and Metabolic Profiles of Memantine and Analogues in Preclinical Systems
Absorption and Distribution Characteristics in Animal Models
The absorption and distribution of memantine (B1676192) and its derivatives are key determinants of their therapeutic potential. Preclinical studies in animal models, primarily rats and mice, have provided valuable insights into these processes. Following oral administration, memantine is well-absorbed, with nearly 100% bioavailability. hres.cahres.caresearchgate.net Peak plasma concentrations are typically reached within 3 to 8 hours in these models. hres.cahres.cahres.ca The absorption of memantine does not appear to be significantly influenced by the presence of food. drugbank.comnih.gov
While specific data on memantine glycine's absorption is still emerging, studies on other memantine derivatives, such as N-sinapoyl-memantine, predict a high probability of intestinal absorption. mdpi.compreprints.org The volume of distribution for memantine is large, estimated at 9-11 L/kg, indicating extensive distribution throughout the body. hres.cadrugbank.comnih.gov Plasma protein binding for memantine is relatively low at approximately 45%. hres.cadrugbank.comnih.gov
Brain Penetration and Tissue Distribution Patterns
A crucial aspect of any centrally acting drug is its ability to cross the blood-brain barrier. Memantine demonstrates effective brain penetration. hres.cahres.cawikipedia.org Studies in rats show that memantine preferentially distributes to brain tissue, with brain-to-plasma ratios increasing over time. nih.gov The concentration of memantine in the cerebrospinal fluid (CSF) is about half of that in the serum, indicating ready access to the central nervous system. hres.cahres.ca Specific transporters, such as a cationic influx H+ antiporter, are believed to mediate memantine's transport across the blood-brain barrier. researchgate.net
For novel derivatives, such as N-sinapoyl-memantine, in silico models predict a high probability of crossing the blood-brain barrier. mdpi.compreprints.org Preclinical investigations have shown that after oral administration in mice, memantine reaches its maximum concentration in the brain within one hour. mdpi.com The drug's lipophilicity contributes to its distribution to various organs, including the liver, kidney, and lungs, with particularly high concentrations found in certain glands. hres.cahres.ca
Biotransformation Pathways and Metabolite Identification in Preclinical Studies
Memantine undergoes limited metabolism in the body. wikipedia.orgfda.gov The major portion of an administered dose, between 57% and 82%, is excreted unchanged in the urine. wikipedia.orgfda.govbioline.org.br The remaining fraction is converted into three primary polar metabolites. drugbank.comnih.gov These metabolites are the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine. drugbank.comnih.govfda.gov In studies using radiolabeled memantine in rats, a mean of 84% of the dose was recovered within 20 days, with over 99% of this recovery occurring via renal excretion. hres.cahres.cahres.ca
Evaluation of Cytochrome P450 Enzyme Involvement
A significant finding from preclinical studies is that the extensive network of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs, does not play a major role in the biotransformation of memantine. drugbank.comnih.govwikipedia.orgfda.gov In vitro studies have demonstrated that memantine causes minimal inhibition of various CYP450 enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4. fda.govclevelandclinicmeded.com This low potential for CYP-mediated metabolism suggests a reduced likelihood of drug-drug interactions with medications that are substrates or inhibitors of these enzymes. wikipedia.orgfda.govfda.gov
Characterization of Metabolite Activity
The metabolites of memantine have been found to possess minimal pharmacological activity. hres.cahres.cahres.cafda.govbioline.org.brhres.ca Specifically, the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine exhibit minimal antagonist activity at the NMDA receptor, which is the primary target of the parent compound, memantine. drugbank.comnih.govfda.gov This lack of significant activity from its metabolites indicates that the therapeutic effects of memantine are directly attributable to the unchanged drug.
Excretion Routes and Elimination Kinetics in Preclinical Species
The primary route of elimination for memantine and its metabolites is through the kidneys via urine. drugbank.comnih.govbioline.org.br In preclinical species like rats and mice, memantine has a relatively short elimination half-life of less than 4 hours. nih.gov For instance, following a single oral dose of 10 mg/kg in rats, the elimination half-life was found to be approximately 2.36 hours. drugbank.com After an intravenous dose of 2 mg/kg in rats, the half-life was about 2.28 hours. drugbank.com
Renal clearance of memantine involves active tubular secretion. drugbank.comfda.govclevelandclinicmeded.com This process is pH-dependent, meaning that the rate of elimination can be influenced by the acidity or alkalinity of the urine. wikipedia.orgclevelandclinicmeded.com In rats and mice, the contribution of active transport to memantine's elimination is more significant than in humans. nih.gov
Comparative Bioavailability and Pharmacokinetic Properties of Novel Derivatives
Research into novel derivatives of memantine aims to improve upon its pharmacokinetic profile. For example, a hybrid molecule, N-sinapoyl-memantine, was predicted to have high intestinal absorption but potentially lower oral bioavailability compared to the parent compound. mdpi.compreprints.org The development of memantine analogues with amino acids like glycine (B1666218) is an area of active investigation, with the goal of potentially enhancing drug delivery and efficacy. mdpi.com Studies on memantine-derived Schiff bases have shown increased hydrophobicity, which could be advantageous for transdermal delivery. acs.org The bioavailability of orally dissolving formulations of memantine has been found to be equivalent to that of immediate-release tablets. google.com
Table of Pharmacokinetic Parameters of Memantine in Preclinical Models
| Parameter | Species | Dose and Route | Value |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | Rat | 10-40 mg (oral) | 3-8 hours hres.cahres.cahres.ca |
| Elimination Half-life (t1/2) | Rat | 10 mg/kg (oral) | 2.36 ± 0.20 hours drugbank.com |
| Elimination Half-life (t1/2) | Rat | 2 mg/kg (IV) | 2.28 ± 0.48 hours drugbank.com |
| Elimination Half-life (t1/2) | Rat & Mouse | 1-10 mg/kg | < 4 hours nih.gov |
| Volume of Distribution (Vd) | - | - | 9-11 L/kg hres.cadrugbank.comnih.gov |
| Plasma Protein Binding | - | - | ~45% hres.cadrugbank.comnih.gov |
| Oral Bioavailability | - | - | ~100% hres.cahres.caresearchgate.net |
| Brain-to-Plasma Ratio | Rat | - | Increases over time nih.gov |
| CSF to Serum Ratio | - | - | ~0.5 hres.cahres.ca |
Table of Mentioned Compounds
| Compound Name |
|---|
| Memantine |
| This compound |
| N-glucuronide conjugate |
| 6-hydroxy-memantine |
| 1-nitroso-deaminated memantine |
| N-sinapoyl-memantine |
| Donepezil |
| Galantamine |
| Tacrine |
| Warfarin |
| Digoxin |
| Amantadine (B194251) |
| Ketamine |
| Dextromethorphan |
| Pyridoxaldehyde |
| Salicylaldehyde |
| 2-pyridinecarboxaldehyde |
| Levodopa |
| Alanine |
| β-alanine |
| Phenylalanine |
| Valine |
Computational and Biophysical Modeling Studies
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking and dynamics simulations have been instrumental in elucidating the binding mechanisms of memantine (B1676192) and its analogues within the N-methyl-D-aspartate (NMDA) receptor channel.
Computational studies, including molecular docking, have identified the primary binding site for memantine within the NMDA receptor's ion channel. repec.orgosti.gov The protonated amino group of memantine is thought to interact with asparagine residues (specifically N616 in the GluN1 subunit) located at the narrowest part of the pore. nih.govresearchgate.netpnas.org This interaction is crucial for the channel-blocking activity of the drug. nih.govresearchgate.net Further studies have identified hydrophobic pockets formed by residues such as A645 on the GluN1 subunit and A644 on the GluN2B subunit, which accommodate the methyl groups of memantine, contributing to its binding affinity. nih.govresearchgate.netacs.org Long-timescale molecular dynamics simulations have shown that memantine binds within the vestibule of the ion channel, lodging between the M3-helix-bundle crossing and the M2-pore loops, thereby physically obstructing ion permeation. repec.orgosti.gov Cryo-electron microscopy (cryo-EM) structures have confirmed that memantine binds just above the channel gate, with its quaternary amine group facing the channel pore and forming hydrogen bonds with the N616 residues in the GluN1 subunits. researchgate.net
| Receptor Subunit | Interacting Residue | Interaction Type | Reference |
|---|---|---|---|
| GluN1 | Asn (N616) | Hydrogen Bond with protonated amine | nih.govresearchgate.netresearchgate.net |
| GluN1 | Ala (A645) | Hydrophobic interaction with methyl groups | nih.govresearchgate.netacs.org |
| GluN2B | Ala (A644) | Hydrophobic interaction with methyl groups | nih.govresearchgate.netacs.org |
Molecular dynamics simulations have revealed that the binding of memantine and its analogues can induce and stabilize specific conformational states of the NMDA receptor. repec.orgosti.gov The binding of these blockers within the channel vestibule promotes the closure of the ion channel gate. repec.orgosti.gov Studies combining electrophysiology and kinetic modeling suggest that memantine can stabilize a Ca2+-dependent desensitized state of the receptor, particularly for the GluN1/2A subtype. nih.govbiorxiv.orgnih.gov This effect is dependent on intracellular calcium concentration and may contribute to the drug's unique clinical profile. nih.govbiorxiv.orgnih.gov Furthermore, molecular dynamics simulations of the human GluN1-GluN2A NMDA receptor have shown that ligand binding, in general, leads to conformational changes, including a partial opening of the girdle at the beginning of the pore loop connecting the M2 and M3 helices. osti.gov
Binding Site Analysis within the N-methyl-D-aspartate Receptor Pore
Quantitative Structure-Activity Relationship (QSAR) Analysis for Neuroprotective Potency and Receptor Affinity
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For memantine and its derivatives, QSAR models have been developed to predict their neuroprotective potency and affinity for the NMDA receptor. researchgate.net These models help in understanding which structural features are critical for activity. For instance, the addition of two methyl groups to the amantadine (B194251) structure to form memantine significantly increases its affinity for the NMDA receptor. nih.govresearchgate.netacs.org However, adding a third methyl group has been shown to decrease affinity. acs.org QSAR studies can guide the design of new analogues with potentially improved pharmacological properties by predicting their activity before synthesis. researchgate.net
Kinetic Modeling of N-methyl-D-aspartate Receptor Blockade and Unblocking Dynamics
Kinetic modeling has been crucial in understanding the dynamic nature of memantine's interaction with the NMDA receptor. Memantine is characterized as a low-affinity, uncompetitive antagonist with fast on-rate and off-rate kinetics. nih.govwikipedia.org Kinetic models have shown that memantine blocks and unblocks the open NMDA receptor channel with double exponential kinetics. nih.gov The speed of the fast component of the block increases with memantine concentration, while the speed of the fast unblock remains constant. nih.gov These fast kinetics are thought to be fundamental to memantine's therapeutic profile, allowing it to rapidly leave the channel during normal synaptic transmission while blocking tonic, pathological activation. nih.gov Kinetic and molecular docking studies are consistent with overlapping binding sites for Mg2+ and memantine, with memantine binding just above the channel pore. researchgate.net
| Kinetic Parameter | Description | Significance | Reference |
|---|---|---|---|
| Blocking Kinetics | Double exponential; fast component increases with concentration. | Allows for rapid blockade of pathologically active channels. | nih.gov |
| Unblocking Kinetics | Fast off-rate; rapid dissociation from the channel. | Preserves normal synaptic function. | nih.govwikipedia.org |
| Voltage Dependency | Strong; unblocking is facilitated by membrane depolarization. | Enhances unblocking during physiological neuronal activity. | nih.gov |
Systems Pharmacology and Network Modeling of Neuronal Circuits
Systems pharmacology and network modeling are emerging approaches to understand the effects of drugs on complex biological systems, such as neuronal circuits. researchgate.net These models integrate data from various sources, including preclinical neurophysiology and clinical information, to simulate the pharmacodynamic effects of drugs. frontiersin.org For memantine, quantitative systems pharmacology (QSP) models have been used to simulate its effects on neuronal circuits in conditions like Alzheimer's disease and schizophrenia. researchgate.netfrontiersin.orgfrontiersin.org These models can predict how memantine interacts with other medications and how its effects might vary in different patient populations, for example, smokers versus non-smokers. researchgate.netfrontiersin.org By modeling the impact of memantine on large-scale brain networks, researchers can gain insights into its mechanisms of action on a systems level, potentially explaining its clinical efficacy. frontiersin.orgoup.com
In Silico Approaches for Predicting Pharmacological Profiles of Derivatives
In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity and drug-likeness of new chemical entities. researchgate.net For derivatives of memantine, such as the conceptual "Memantine Glycine (B1666218)," these computational tools can be invaluable. For example, a study on a hybrid molecule of memantine and sinapic acid used in silico methods to predict its pharmacokinetic properties, including a high probability of crossing the blood-brain barrier and a subcellular localization to the mitochondria. preprints.orgmdpi.com Molecular docking and quantum chemical studies can reveal important interactions within the active sites of target enzymes and highlight the structural features necessary for activity. researchgate.net These predictive models help in prioritizing which derivatives to synthesize and test in vitro and in vivo, thereby streamlining the drug discovery process. researchgate.netresearchgate.net
Advanced Research Methodologies and Translational Prospects in Preclinical Context
In Vitro and In Vivo Imaging Techniques for Mechanistic Elucidation in Animal Models
As of the current body of research, specific in vitro and in vivo imaging studies dedicated to elucidating the mechanisms of the precise compound "Memantine Glycine" in animal models are not extensively documented in publicly available literature. However, research on the constituent components, memantine (B1676192) and glycine (B1666218), as well as related derivatives, provides a foundational understanding.
Preclinical investigations on related compounds have utilized various techniques. For instance, in studies involving MRL/lpr mouse models of neuropsychiatric systemic lupus erythematosus, the effects of memantine and glycine, administered separately, on cellular processes have been examined. researchgate.netresearchgate.netresearchgate.net These studies have employed in vitro methods like Western blotting to assess the expression of specific proteins, such as adhesion molecules (ELAM-1, VCAM-1, ICAM-1) and inflammatory pathway components (p-IKBa), in micro-vascular endothelial cells. researchgate.netresearchgate.net While not direct imaging of the compound's activity in the brain, these molecular biology techniques provide insights into the cellular mechanisms that could be influenced by a compound like this compound. Future research could extend to more advanced imaging modalities, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), to visualize receptor occupancy and downstream effects of this compound in the central nervous system of animal models for neurological disorders.
Discovery and Validation of Preclinical Biomarkers for Therapeutic Efficacy
The discovery and validation of reliable preclinical biomarkers are crucial for assessing the therapeutic efficacy of novel compounds. For derivatives and analogues of this compound, research has focused on cellular and molecular markers that indicate neuroprotective effects.
In a study evaluating a series of memantine analogues with glycine derivatives, researchers identified several potential biomarkers of efficacy in cell-based models of neurotoxicity. researchgate.netnih.gov The study demonstrated that these novel compounds improved cell viability in the face of copper-induced neurotoxicity in APPswe cells and glutamate-induced neurotoxicity in SH-SY5Y cells. researchgate.netnih.gov The half-maximal effective concentration (EC50) for these protective effects served as a key quantitative biomarker of their therapeutic potential. researchgate.netnih.gov
Furthermore, research in MRL/lpr mice has shown that memantine can modulate the levels of inflammatory cytokines, including TNF-α, IL-6, IL-8, and IL-10. researchgate.net These cytokines could potentially serve as translatable biomarkers of therapeutic response for glutamatergic modulators in neuroinflammatory conditions. The field of NMDAR modulators, which includes memantine and glycine, also points towards the use of pharmacodynamic target engagement biomarkers like mismatch negativity (MMN) and auditory steady-state response (ASSR), which are electrophysiological measures that can be assessed in both preclinical models and human subjects. larvol.com
Below is a table summarizing preclinical biomarkers for memantine and its glycine derivatives:
| Biomarker Category | Specific Biomarker | Preclinical Model | Therapeutic Indication |
| Cellular | Improved Cell Viability | APPswe cells, SH-SY5Y cells | Neuroprotection |
| EC50 of Protective Effects | APPswe cells | Neuroprotection | |
| Molecular | TNF-α, IL-6, IL-8, IL-10 | MRL/lpr mice | Neuroinflammation |
| ELAM-1, VCAM-1, ICAM-1 | Micro-vascular endothelial cells | Vascular Inflammation | |
| Electrophysiological | Mismatch Negativity (MMN) | General NMDAR modulator research | Cognitive Deficits |
| Auditory Steady-State Response (ASSR) | General NMDAR modulator research | Cognitive Deficits |
Innovative Drug Delivery Strategies for Central Nervous System Targeting in Animal Models
Specific research on innovative drug delivery strategies exclusively for the "this compound" compound is not prominently featured in the existing scientific literature. However, the broader context of delivering drugs to the central nervous system (CNS) is an active area of investigation. The development of memantine analogues conjugated with nootropic agents was, in part, aimed at improving physicochemical properties like solubility, which can influence bioavailability and CNS penetration. researchgate.netnih.gov
Future research into this compound would likely explore established and emerging CNS drug delivery platforms. These could include nanoparticle-based carriers, liposomal formulations, or intranasal delivery systems designed to bypass the blood-brain barrier and enhance the concentration of the therapeutic agent at its target site within the brain. Such strategies would be essential for optimizing the therapeutic potential of this compound in preclinical models of neurological disorders.
Polypharmacology and Combination Strategies in Preclinical Research
The concept of polypharmacology, where a single chemical entity acts on multiple targets, and the use of combination therapies are significant strategies in the development of treatments for multifactorial neurological disorders. Research into memantine and its derivatives, including those involving glycine, has explored these approaches.
A notable study synthesized and evaluated hybrid molecules that combined memantine with glycine derivatives and nootropic drugs like modafinil (B37608) and piracetam. researchgate.netnih.gov This represents a polypharmacological approach, aiming to simultaneously modulate the NMDAR system and other pathways involved in cognitive function. The results indicated that some of these novel compounds exhibited significant neuroprotective effects in cellular models. researchgate.netnih.gov
Furthermore, memantine and glycine have been investigated as part of combination strategies for various conditions, including schizophrenia, obsessive-compulsive disorder (OCD), and alcohol use disorder. nih.govcambridge.orgdokumen.pubslideshare.netscribd.comnih.govcpn.or.kr The rationale for these combinations often lies in the potential for synergistic effects by targeting different aspects of the underlying pathophysiology. For instance, in schizophrenia, NMDAR modulators like memantine and glycine have been studied as adjuncts to antipsychotic medications. dokumen.pubcpn.or.kr
The following table outlines some of the preclinical and conceptual combination strategies involving memantine and glycine:
| Therapeutic Agent(s) | Target Disorder | Preclinical Rationale |
| Memantine-Glycine-Nootropic Conjugates | Alzheimer's Disease | Polypharmacology to enhance neuroprotection and cognitive function. researchgate.netnih.gov |
| Memantine + Antipsychotics | Schizophrenia | Augmentation of antipsychotic efficacy, particularly for negative symptoms. dokumen.pubcpn.or.kr |
| Memantine / Glycine + SSRIs | Obsessive-Compulsive Disorder | Modulation of the glutamatergic system to complement serotonergic pathways. nih.govcambridge.org |
| Memantine / Glycine | Alcohol Use Disorder | Targeting glutamatergic dysregulation associated with alcohol dependence. nih.gov |
Conceptual Contributions to Drug Discovery Paradigms for Neurological Disorders
The research surrounding this compound and its analogues contributes to evolving drug discovery paradigms for neurological disorders in several ways.
Firstly, the development of hybrid molecules, such as memantine-glycine-nootropic conjugates, exemplifies a shift towards rational drug design based on a polypharmacological framework. researchgate.netnih.gov This moves beyond the "one-drug, one-target" model to a more holistic approach that acknowledges the complex, multifactorial nature of diseases like Alzheimer's. The strategy of conjugating an established drug with other active moieties to improve properties like solubility and bioavailability also represents an innovative approach to drug optimization. researchgate.netnih.gov
Secondly, the investigation of glutamatergic modulators like memantine and glycine across a spectrum of disorders, including Alzheimer's disease, schizophrenia, and OCD, highlights a transdiagnostic approach to drug discovery. nih.govcambridge.orgdokumen.pubslideshare.net This paradigm focuses on targeting common underlying pathophysiological mechanisms, such as glutamatergic dysregulation, that may be present in multiple, clinically distinct disorders.
Finally, the emphasis on identifying and utilizing translational biomarkers, such as electrophysiological measures and inflammatory cytokines, reflects a growing trend towards more personalized and evidence-based drug development. researchgate.netlarvol.com These biomarkers can help to bridge the gap between preclinical findings and clinical outcomes, facilitating more efficient and successful drug development pipelines.
Concluding Perspectives and Future Research Directions
Unresolved Questions in Memantine's Fundamental Mechanism of Action
Despite its clinical use, several questions regarding memantine's precise mechanism remain. Memantine (B1676192) is known as a low-affinity, uncompetitive open-channel blocker of the NMDA receptor. ingentaconnect.comnih.govunipv.it This allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with neurotoxicity while sparing normal synaptic transmission. ingentaconnect.comnih.govnih.gov However, the full spectrum of its activity is not completely understood.
Key unresolved areas include:
Extrasynaptic vs. Synaptic Specificity: While it is proposed that memantine's favorable kinetics allow it to selectively target extrasynaptic NMDA receptors, which are often linked to cell death pathways, over synaptic receptors crucial for learning and memory, the precise mechanisms and degree of this selectivity in various brain regions require further elucidation. nih.govunipv.it
Modulation of Receptor Subtypes: NMDA receptors are heterotetrameric assemblies, typically composed of two GluN1 subunits and two GluN2 subunits (A-D). rupress.org The subunit composition dictates the receptor's functional and pharmacological properties. rupress.orgbiorxiv.org How memantine's blocking and unblocking kinetics differ across various NMDA receptor subtypes (e.g., GluN2A- vs. GluN2B-containing receptors) is an area of active investigation. mdpi.com Understanding this could explain its therapeutic window and guide the development of more selective drugs.
Non-NMDA Receptor Mechanisms: Some studies suggest that memantine's effects might not be solely attributable to NMDA receptor antagonism. For instance, research indicates it can activate astroglial system xc-, a cystine/glutamate (B1630785) antiporter, which could paradoxically lead to the activation of inhibitory metabotropic glutamate receptors and contribute to its neuroprotective profile. nih.gov Memantine has also shown antagonist effects at the 5HT3 receptor, although its affinity for other receptors like GABA, dopamine, and glycine (B1666218) is considered negligible. hres.cadrugbank.com The clinical relevance of these secondary actions is still unclear.
Potential for Next-Generation Memantine Derivatives with Optimized Preclinical Profiles
The limitations of current therapies have spurred the development of second-generation memantine derivatives. ingentaconnect.comnih.goveurekaselect.com The goal is to enhance neuroprotective properties, improve target engagement, and potentially broaden therapeutic applications. nih.goveurekaselect.com A key strategy involves creating multi-target or hybrid compounds that combine memantine's adamantane (B196018) scaffold with other pharmacologically active moieties. unipv.it
A prime example of this strategy is the development of conjugates that link memantine to another functional molecule, such as an antioxidant or a molecule targeting a different site on the NMDA receptor. unipv.itunict.it The conceptual "Memantine Glycine" compound falls into this category, aiming to simultaneously modulate the ion channel (memantine's target) and the glycine co-agonist binding site. nih.govnih.gov The glycine site is a critical modulator of NMDA receptor function, and partial agonists or antagonists at this site are being explored as therapeutic agents themselves. nih.govmdpi.comahajournals.org
Table 1: Examples of Preclinical Memantine Derivatives and Multi-Target Ligands
| Compound Type | Rationale | Potential Advantages | Preclinical Findings |
| Memantine-Ferulic Acid Conjugates | Combines NMDA receptor antagonism with the antioxidant properties of ferulic acid. unipv.it | Dual action against excitotoxicity and oxidative stress. unipv.it | A derivative with a hexamethylene spacer retained micromolar NMDA receptor antagonist activity and showed antioxidant effects. unipv.it |
| Memantine-KLVFF Peptide Conjugates | Links memantine to a peptide sequence (KLVFF) known to inhibit the aggregation of amyloid-beta (Aβ) peptides. unict.it | Targets both NMDA receptor-mediated toxicity and a core pathological feature of Alzheimer's disease (Aβ aggregation). unict.it | The conjugate was shown to affect the Aβ42 aggregation process and influence cellular pathways involved in memory. unict.it |
| Memantine Prodrugs (e.g., Memit) | Modifies memantine's amine group into an isothiocyanate to create an H₂S-donating moiety. researchgate.net | Aims to combine memantine's action with the neuroprotective and anti-inflammatory effects of hydrogen sulfide (B99878) (H₂S). researchgate.net | The prodrug, Memit, released H₂S and memantine, reduced ROS production, and showed cytoprotective effects against Aβ-induced damage. researchgate.net |
| Dual NMDA/5-HT₆ Receptor Ligands | Integrates an adamantane moiety with a pharmacophore for the serotonin (B10506) 5-HT₆ receptor, which is also implicated in cognitive processes. | Potential for synergistic effects on cognition by modulating two distinct neurotransmitter systems. | Novel compounds have been synthesized and are undergoing evaluation for their dual-target profile. |
This table is illustrative and based on emerging preclinical research trends.
Methodological Advancements for Comprehensive Preclinical Evaluation
Translating preclinical findings into clinical success for NMDA receptor modulators has been challenging. tandfonline.comsci-hub.se To bridge this gap, more sophisticated preclinical evaluation methods are necessary.
Improved In Vitro Models: Moving beyond simple cell lines, researchers are using human-induced pluripotent stem cells (iPSCs) differentiated into specific neuronal and glial subtypes to create more physiologically relevant disease models. mdpi.com These models can better predict human responses to novel compounds.
Advanced In Vivo Imaging: The development of novel Positron Emission Tomography (PET) imaging agents for specific NMDA receptor subunits (e.g., GluN1/GluN2B) allows for better target engagement studies in living organisms. sci-hub.se This helps in confirming that a drug reaches its intended target in the brain at appropriate concentrations.
Complex Behavioral Paradigms: Preclinical behavioral tests are evolving to assess not just basic memory function but also more complex cognitive domains that are affected in human disorders, such as executive function and social interaction. mdpi.com
Systems-Level Analysis: Integrating electrophysiology, such as thalamocortical transmission studies, with neurochemical measurements provides a more holistic view of how a drug affects neural circuit activity, as demonstrated in studies investigating memantine's impact on glutamate and GABA release. nih.gov
Strategic Development Pathways for Novel N-methyl-D-aspartate Receptor Modulators
The future of NMDA receptor drug discovery lies in moving beyond broad-spectrum antagonists to more nuanced and targeted approaches. sci-hub.seresearchgate.net
Key strategic pathways include:
Subunit-Selective Modulation: Developing compounds that selectively target specific GluN2 subunits (e.g., GluN2A, GluN2B, GluN2C/D) is a major goal. mdpi.comsci-hub.se Since subunit composition varies by brain region and developmental stage, selective modulators could offer enhanced efficacy with an improved side-effect profile compared to non-selective blockers. sci-hub.seresearchgate.net For example, GluN2B-selective antagonists have been extensively studied, though with modest clinical success so far. sci-hub.senih.gov
Allosteric Modulation: Rather than blocking the receptor directly, positive or negative allosteric modulators (PAMs or NAMs) bind to a different site on the receptor to fine-tune its activity in the presence of the natural agonists, glutamate and glycine. mdpi.comnih.gov This offers a more subtle way to enhance or dampen receptor function, potentially avoiding the side effects of complete channel blockade. nih.govnih.gov
Multi-Target Ligands: As exemplified by the memantine-conjugate strategies, designing single molecules that act on multiple pathological targets (e.g., NMDA receptor, Aβ aggregation, oxidative stress) is a promising approach for complex multifactorial diseases like Alzheimer's. unipv.itmdpi.com
Targeting Specific Receptor Functions: There is growing interest in designing modulators that influence specific functional properties of the NMDA receptor beyond just ion flow, such as its Ca²⁺-dependent inactivation, which memantine has been suggested to modulate. biorxiv.org A detailed understanding of the structural basis for receptor function is crucial for this strategy. nih.govbiorxiv.org
The development of novel compounds, including theoretical agents like a "this compound" conjugate, hinges on these advanced strategies. By addressing unresolved questions about fundamental mechanisms and leveraging new technologies, the next generation of NMDA receptor modulators holds the potential for significant therapeutic advances. nih.govnih.gov
Q & A
Basic: What experimental models are most suitable for investigating Memantine Glycine’s mechanism of action in neurological studies?
Answer:
For initial mechanistic studies, in vitro models such as primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) are recommended to assess receptor binding kinetics (e.g., NMDA receptor modulation) and downstream signaling pathways (e.g., Ca²⁺ influx). In vivo rodent models (e.g., Alzheimer’s disease transgenic mice) can validate neuroprotective effects. Ensure consistency in dosing regimens and control for variables like age, genetic background, and glycine bioavailability .
Basic: What are the established protocols for quantifying this compound in biological samples?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key steps include:
- Sample preparation: Deproteinization using acetonitrile or solid-phase extraction.
- Chromatography: Reverse-phase C18 columns with mobile phases optimized for polar compounds.
- Detection: Multiple reaction monitoring (MRM) for ions specific to Memantine (m/z 179.1 → 107.1) and glycine (m/z 76.0 → 30.0).
Validate methods for linearity (R² > 0.99), precision (%CV < 15%), and recovery (>80%) .
Advanced: How can researchers resolve discrepancies in this compound’s neuroprotective efficacy across different experimental models?
Answer:
Contradictions often arise from variations in experimental design:
- Dose-response relationships: Conduct meta-analyses to identify optimal therapeutic windows across studies.
- Model-specific factors: Compare outcomes in acute (e.g., ischemic injury) vs. chronic (e.g., neurodegenerative) models, adjusting for glycine transport efficiency.
- Data normalization: Use internal controls (e.g., ATP levels) to account for metabolic variability. Apply statistical frameworks like ANOVA with post hoc tests to isolate confounding variables .
Basic: What are the critical parameters for designing dose-response studies with this compound?
Answer:
- Range selection: Start with plasma concentration ranges derived from pharmacokinetic studies (e.g., 1–50 µM for in vitro; 5–20 mg/kg for in vivo).
- Timepoints: Assess acute (24–72 hours) and chronic (4–12 weeks) effects.
- Endpoints: Include biochemical (e.g., glutamate receptor activity) and behavioral (e.g., Morris water maze) metrics. Predefine criteria for efficacy and toxicity .
Advanced: How can this compound’s pharmacokinetic properties be optimized for blood-brain barrier (BBB) penetration?
Answer:
- Structural modifications: Introduce lipophilic moieties (e.g., ester prodrugs) to enhance passive diffusion.
- Carrier-mediated transport: Exploit glycine transporters (e.g., GlyT1) via co-administration with competitive inhibitors.
- In silico modeling: Use tools like Molinspiration or SwissADME to predict logP, polar surface area, and BBB score. Validate with in situ brain perfusion assays .
Basic: What statistical methods are recommended for analyzing this compound’s synergistic effects with other neuromodulators?
Answer:
- Synergy assessment: Use the Chou-Talalay combination index (CI) method. A CI < 1 indicates synergy.
- Data visualization: Generate isobolograms to map additive vs. synergistic interactions.
- Power analysis: Ensure sample sizes (n ≥ 6/group) to detect effect sizes ≥20% with α = 0.05. Report confidence intervals for reproducibility .
Advanced: What methodologies address the challenge of this compound’s stability in aqueous solutions during long-term studies?
Answer:
- Degradation profiling: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Formulation strategies: Use lyophilized powders or buffered solutions (pH 4–6) to minimize hydrolysis.
- Container selection: Avoid glass vials due to glycine adsorption; use polypropylene instead .
Basic: How should researchers control for endogenous glycine interference in this compound assays?
Answer:
- Sample pretreatment: Employ enzymatic assays (e.g., glycine oxidase) to degrade endogenous glycine before analysis.
- Chromatographic separation: Optimize retention times to resolve this compound from free glycine.
- Blank controls: Include matrices from untreated subjects to establish baseline signals .
Advanced: What experimental frameworks are used to investigate this compound’s role in glutamatergic vs. dopaminergic pathways?
Answer:
- Receptor profiling: Use radioligand binding assays (e.g., ³H-MK-801 for NMDA receptors) and patch-clamp electrophysiology.
- Pathway-specific knockdowns: Apply CRISPR/Cas9 to silence GluN1 (NMDA) or DRD2 (dopamine) receptors in cell models.
- Behavioral phenotyping: Compare outcomes in models of schizophrenia (hyperdopaminergic) vs. Alzheimer’s (glutamatergic excitotoxicity) .
Advanced: How can multi-omics approaches elucidate this compound’s systemic effects beyond neuronal targets?
Answer:
- Transcriptomics: Perform RNA-seq on treated vs. untreated models to identify differentially expressed genes (e.g., BDNF, TNF-α).
- Metabolomics: Use LC-MS to map changes in glycolysis, TCA cycle, and neurotransmitter pools.
- Data integration: Apply weighted gene co-expression network analysis (WGCNA) to link omics layers. Validate findings with siRNA or pharmacological inhibitors .
Methodological Notes
- Reproducibility: Follow reporting standards (e.g., ARRIVE guidelines) and deposit raw data in repositories like Zenodo .
- Ethics: For human cell lines, document provenance and ethics compliance per Declaration of Helsinki .
- Conflict resolution: Use platforms like PubPeer to transparently address data inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
